molecular formula C18H19FN6O2S B2712738 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2380033-68-9

5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2712738
CAS No.: 2380033-68-9
M. Wt: 402.45
InChI Key: NQQDWTVURYUABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorine, phenyl, and a sulfonylpiperazine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine: Lacks the fluorine atom, which may affect its reactivity and binding affinity.

    5-Fluoro-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-6-phenylpyrimidine: Lacks the sulfonyl group, potentially altering its solubility and biological activity.

Uniqueness

The presence of both the fluorine atom and the sulfonylpiperazine group in 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, enhanced binding affinity, and specific reactivity patterns.

Properties

IUPAC Name

5-fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-12-15(11-22-23)28(26,27)25-9-7-24(8-10-25)18-16(19)17(20-13-21-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQDWTVURYUABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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